molecular formula C6H6N2O B592637 3H-[1,3]Oxazolo[3,4-c]pyrimidine CAS No. 132104-33-7

3H-[1,3]Oxazolo[3,4-c]pyrimidine

Cat. No.: B592637
CAS No.: 132104-33-7
M. Wt: 122.127
InChI Key: OSFGXXQBAFWTTB-UHFFFAOYSA-N
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Description

3H-[1,3]Oxazolo[3,4-c]pyrimidine (Molecular Formula: C₆H₆N₂O) is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry research . This scaffold is recognized for its structural resemblance to purine bases, making it a valuable precursor or core structure in the development of novel bioactive molecules . While research on this exact compound is evolving, studies on closely related oxazolopyrimidine systems have demonstrated promising biological activities. For instance, fused-ring oxazolopyrimidine derivatives have been identified as possessing selective, albeit weak, antibacterial activity against Gram-negative bacterial strains such as E. coli , highlighting a potential avenue for the development of new antibacterial agents . Furthermore, various structural analogs, including oxazolo[5,4- d ]pyrimidines, are under investigation for their potent in vitro anticancer properties . These related compounds often function as antimetabolites or as inhibitors of key enzymatic targets involved in cancer proliferation, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The oxazolopyrimidine core thus represents a versatile pharmacophore for constructing potential therapeutic agents. Researchers can utilize this high-purity compound as a key intermediate for further chemical elaboration and in biological screening assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

132104-33-7

Molecular Formula

C6H6N2O

Molecular Weight

122.127

IUPAC Name

3H-[1,3]oxazolo[3,4-c]pyrimidine

InChI

InChI=1S/C6H6N2O/c1-2-7-4-8-5-9-3-6(1)8/h1-4H,5H2

InChI Key

OSFGXXQBAFWTTB-UHFFFAOYSA-N

SMILES

C1N2C=NC=CC2=CO1

Synonyms

3H-Oxazolo[3,4-c]pyrimidine(9CI)

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3H-Oxazolo[3,4-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted oxazolo[3,4-c]pyrimidine derivatives .

Scientific Research Applications

3H-Oxazolo[3,4-c]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Oxazolo[3,4-c]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

3H-Oxazolo[3,4-c]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of 3H-Oxazolo[3,4-c]pyrimidine lies in its specific ring fusion and the resulting electronic properties, which contribute to its distinct biological activities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are applicable for synthesizing 3H-[1,3]Oxazolo[3,4-c]pyrimidine derivatives?

  • Methodological Answer : While direct evidence for [3,4-c] isomers is limited, analogous routes for oxazolo-pyrimidines involve:

  • Cyclocondensation : Reacting dichloro-cyanoethenyl carboxamides with N-nucleophiles (e.g., pyrazoles) to form fused oxazole-pyrimidine systems .
  • Stepwise Functionalization : Starting with oxazolones, followed by chlorination (POCl₃, Me₂NPh, 105–110°C) and nucleophilic substitution with amines (e.g., primary/secondary amines in dioxane under reflux) .
  • Reagent Table :
StepReagents/ConditionsPurpose
1POCl₃, Me₂NPh, 105–110°CChlorination of oxazolone intermediates
2Amines, dioxane, refluxAmine substitution at C7 position
3Triethylamine, alkyl/arylsulfonyl chloridesSulfonylation for further derivatization

Q. How are structural characterization techniques applied to confirm this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns and ring fusion. For example, coupling constants in pyrimidine protons (δ 7.5–8.5 ppm) distinguish regiochemistry .
  • LC-MS : Confirms molecular weight and purity (>95% by UV detection at 254 nm) .
  • X-ray Crystallography : Resolves ambiguities in fused-ring stereochemistry (e.g., dihedral angles between oxazole and pyrimidine moieties) .

Q. What biological activities are reported for structurally related oxazolo-pyrimidine derivatives?

  • Methodological Answer :

  • Antiviral Activity : Derivatives like oxazolo[4,5-d]pyrimidines were tested in vitro against cytomegalovirus (IC₅₀: 0.5–5 µM) via plaque reduction assays in MRC-5 cells .
  • Plant Growth Regulation : [1,3]Oxazolo[5,4-d]pyrimidine derivatives at 10⁻⁹ M enhanced soybean root growth by 30–40% compared to controls, mimicking auxin-like activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across experimental models?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate antiviral results using plaque reduction (cell-based) and enzymatic inhibition (e.g., fatty acid amide hydrolase assays) .
  • Purity Checks : Ensure compounds are >95% pure (HPLC) to exclude false positives from impurities .
  • Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects, as seen in plant growth studies .

Q. What strategies improve regioselectivity in synthesizing fused oxazolo-pyrimidine systems?

  • Methodological Answer :

  • Directing Groups : Use electron-withdrawing substituents (e.g., -NO₂) on pyrimidine precursors to guide cyclization .
  • Solvent Control : Polar aprotic solvents (DMF) favor nucleophilic substitution over elimination in amine coupling steps .
  • Temperature Gradients : Lower temperatures (25°C) minimize side reactions during heterocycle formation .

Q. How can computational methods guide the design of this compound derivatives?

  • Methodological Answer :

  • In Silico Screening : Predict drug-like properties (Lipinski’s Rule of Five) using tools like SwissADME. For example, logP <5 and molecular weight <500 Da improve bioavailability .
  • Docking Studies : Simulate interactions with target proteins (e.g., viral polymerases) using AutoDock Vina to prioritize synthesis .
  • DFT Calculations : Optimize reaction pathways (e.g., transition-state energies for cyclization) to reduce experimental trial-and-error .

Data Contradiction Analysis

Q. Why do some oxazolo-pyrimidine derivatives exhibit auxin-like activity in plants while others show cytotoxicity?

  • Methodological Answer :

  • Structural Analysis : Compare substituent effects. For instance, sulfonyl groups enhance auxin-like activity, while chlorine atoms increase cytotoxicity .
  • Concentration Dependence : Cytotoxicity often emerges at >10⁻⁶ M, whereas growth stimulation peaks at 10⁻⁹–10⁻¹² M .
  • Species-Specificity : Test multiple plant models (e.g., soybean vs. wheat) to identify conserved vs. divergent responses .

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